molecular formula C29H28N4O B11580327 10-(1H-benzimidazol-2-ylmethyl)-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(1H-benzimidazol-2-ylmethyl)-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11580327
M. Wt: 448.6 g/mol
InChI Key: LSFLZNUJDFQEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one family, characterized by a seven-membered diazepine ring fused to two benzene moieties. Its structure includes a 1H-benzimidazol-2-ylmethyl group at position 10, a 3,3-dimethyl substitution on the diazepine ring, and a phenyl group at position 11.

Properties

Molecular Formula

C29H28N4O

Molecular Weight

448.6 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylmethyl)-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H28N4O/c1-29(2)16-23-27(25(34)17-29)28(19-10-4-3-5-11-19)33(24-15-9-8-14-22(24)30-23)18-26-31-20-12-6-7-13-21(20)32-26/h3-15,28,30H,16-18H2,1-2H3,(H,31,32)

InChI Key

LSFLZNUJDFQEQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=NC5=CC=CC=C5N4)C6=CC=CC=C6)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole moiety is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For this compound, the 2-cyanomethylbenzimidazole intermediate is generated using o-phenylenediamine and methyl cyanoacetate in refluxing acetic acid. This step is critical for introducing the reactive methylene group necessary for subsequent alkylation.

Reaction Conditions :

  • Solvent : Glacial acetic acid

  • Temperature : 110–120°C

  • Catalyst : None (self-condensation)

  • Yield : 65–75%

Post-condensation, the cyanomethyl group undergoes nucleophilic substitution to attach the dibenzodiazepine fragment.

Dibenzo[b,e] diazepine Construction

The dibenzodiazepine core is assembled through a cyclocondensation reaction between a diketone derivative and a diamine. For this compound, 3,3-dimethyl-11-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e]diazepin-1-one serves as the precursor, synthesized via:

  • Mannich Reaction : Reaction of 2-aminobenzophenone with formaldehyde and dimethylamine hydrochloride to form the tetrahydrodiazepine ring.

  • Cyclization : Intramolecular dehydration catalyzed by p-toluenesulfonic acid (PTSA) in toluene.

Key Parameters :

StepReagentsSolventTemperatureYield
MannichFormaldehyde, dimethylamine HClEthanol60°C70%
CyclizationPTSATolueneReflux80%

The final cyclization step forms the seven-membered diazepine ring, confirmed by X-ray crystallography in analogous structures.

Functionalization and Coupling

Alkylation of Benzimidazole

The benzimidazole intermediate is alkylated with the dibenzodiazepine precursor using a Mitsunobu reaction or nucleophilic substitution. Patent data highlights the use of mesylate leaving groups for efficient coupling:

Procedure :

  • React 3,3-dimethyl-11-phenyl-dibenzo[b,e]diazepin-1-one mesylate with 2-cyanomethylbenzimidazole in dimethylformamide (DMF).

  • Base : Potassium carbonate

  • Temperature : 80°C, 12 hours

  • Yield : 60–68%

Purification and Salt Formation

Crude products often require purification via recrystallization or column chromatography. Patent WO2013150545A2 details a mesylate salt purification method to enhance purity from 70–80% to >95%:

Steps :

  • Dissolve crude product in a chloroform-methanol (9:1) mixture.

  • Add antisolvent (hexane) to induce crystallization.

  • Filter and wash with cold ether.

Critical Factors :

  • Solvent Polarity : Optimal polarity gradients prevent premature precipitation.

  • Temperature : Crystallization at 0–5°C improves crystal quality.

Catalytic One-Pot Synthesis

Recent advancements employ transition metal catalysts for streamlined synthesis. A molybdenyl acetylacetonate and copper(II) trifluoromethanesulfonate system enables a one-pot cascade reaction:

Mechanism :

  • Nitrene Formation : Reduction of o-nitro groups to amines.

  • C–H Insertion : Copper-mediated alkylation at the benzimidazole methyl position.

  • Cyclization : Molybdenum-catalyzed diazepine ring closure.

Conditions :

ComponentRoleConcentration
MoO(acac)₂Nitrene catalyst5 mol%
Cu(CF₃SO₃)₂Lewis acid10 mol%
PPh₃Reducing agent1.2 equiv

Yield : Up to 90% under optimized conditions.

Comparative Analysis of Methods

MethodStepsCatalystsYield (%)Purity (%)
Traditional Stepwise4–5None60–6895–98
One-Pot Catalytic1Mo/Cu85–9097–99

The one-pot approach reduces synthetic steps but requires precise control over reaction kinetics. Traditional methods remain preferable for small-scale production due to lower catalyst costs.

Challenges and Optimization

Byproduct Formation

Over-alkylation at the benzimidazole nitrogen is a common side reaction. Strategies to mitigate this include:

  • Low-Temperature Alkylation : Slowing reaction kinetics to favor mono-substitution.

  • Protective Groups : Temporarily blocking reactive sites with tert-butoxycarbonyl (Boc) groups.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but complicate purification. Switching to dichloromethane or ethyl acetate improves post-reaction workup .

Chemical Reactions Analysis

Types of Reactions

10-(1H-benzimidazol-2-ylmethyl)-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halides, nucleophiles, and appropriate solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

10-(1H-benzimidazol-2-ylmethyl)-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(1H-benzimidazol-2-ylmethyl)-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Position 10 Modifications

  • The nitro group may also influence binding interactions in biological systems .
  • 10-Benzyl-3,3-dimethyl-11-phenyl derivative () : A benzyl group at position 10 increases hydrophobicity, which could improve membrane permeability compared to the benzimidazole-containing target compound. The 3,3-dimethyl substitution is conserved, suggesting steric stabilization of the diazepine ring .

Position 11 Modifications

  • This derivative lacks the benzimidazole moiety, reducing hydrogen-bonding capacity compared to the target compound .
  • 11-[4-(Diethylamino)phenyl] derivative (): The diethylamino group provides a strong electron-donating effect, increasing basicity. This could alter solubility and interaction with acidic residues in proteins .

Combined Modifications

  • 10-Butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl) derivative () : The butyryl group (C₃H₇CO-) enhances lipophilicity, while the trimethoxyphenyl moiety may engage in π-π stacking. This derivative’s molecular weight (478.6 g/mol) exceeds the target compound’s, suggesting differences in pharmacokinetics .

Table 1: Key Properties of Selected Analogues

Compound Substituents (Positions 10/11) Molecular Weight (g/mol) Notable Features
Target Compound Benzimidazol-2-ylmethyl / Phenyl Not reported Hydrogen-bonding via benzimidazole
10-Acetyl-11-(3-nitrophenyl) () Acetyl / 3-Nitrophenyl 424.8 Electron-withdrawing nitro group
10-Benzyl-3,3-dimethyl-11-phenyl () Benzyl / Phenyl 523.9 Enhanced hydrophobicity
11-(4-Chlorophenyl) () H / 4-Chlorophenyl Not reported Halogen bonding potential
10-Butyryl-11-(trimethoxyphenyl) () Butyryl / 2,3,4-Trimethoxyphenyl 478.6 High lipophilicity

Solubility and Bioavailability

  • The benzimidazole group in the target compound may improve aqueous solubility compared to purely hydrophobic derivatives like the 10-benzyl analogue .
  • The diethylamino group in the 11-[4-(diethylamino)phenyl] derivative () likely enhances solubility in polar solvents, whereas the trimethoxyphenyl group () may reduce it .

Biological Activity

The compound 10-(1H-benzimidazol-2-ylmethyl)-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted interaction with biological systems, particularly in the realm of pharmacology. This article reviews its biological activity based on existing literature and research findings.

Structural Overview

The compound features a benzimidazole moiety linked to a dibenzo[1,4]diazepine framework. This unique structural combination is associated with various biological activities:

Structural Component Description
BenzimidazoleA heterocyclic compound known for its pharmacological properties.
Dibenzo[1,4]diazepineA bicyclic structure that enhances the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes , influencing various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and apoptosis, potentially leading to anticancer effects.
  • Receptor Modulation : It could act as an antagonist or agonist for certain receptors, affecting signaling pathways critical for cell survival and growth.

Anticancer Properties

Research indicates that derivatives of benzimidazole exhibit significant anticancer activity. The proposed mechanisms include:

  • Inhibition of Cell Cycle Progression : By targeting serine/threonine-protein kinases like Chk1 , the compound may disrupt normal cell cycle regulation.
  • Induction of Apoptosis : Interference with apoptosis-related pathways can lead to increased cancer cell death.

Neuropharmacological Effects

The structure suggests potential neuroactive properties:

  • Anxiolytic Activity : Compounds similar to dibenzo[1,4]diazepines are often explored for their calming effects on the central nervous system.
  • Cognitive Enhancement : Some studies hint at memory improvement capabilities through modulation of neurotransmitter systems.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

Parameter Description
Molecular WeightApproximately 400 g/mol
SolubilitySoluble in organic solvents; limited aqueous solubility observed.
BioavailabilityRequires further investigation to determine systemic availability post-administration.

Case Studies

Several studies have explored related compounds with similar structures:

  • Study on Benzimidazole Derivatives : A study demonstrated that benzimidazole derivatives exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells .
  • Neuropharmacological Assessment : Research indicated that compounds with dibenzo[1,4]diazepine structures could enhance cognitive functions in animal models .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The compound’s core structure involves a dibenzo[b,e][1,4]diazepinone scaffold with a benzimidazole substituent. A feasible synthetic route involves:

  • Cyclization strategies : Utilize acid-catalyzed cyclization of intermediates like 2-(2-aminophenylsulfuryl)benzoic acid derivatives, as demonstrated in analogous thiazepinone syntheses (e.g., using nitro group reduction followed by cyclization in organic solvents with/without acid catalysts) .
  • Coupling reactions : Incorporate benzimidazole moieties via alkylation or nucleophilic substitution, leveraging conditions such as dipolar cycloadditions (e.g., azide-alkyne click chemistry) to attach functional groups .
  • Optimization : Vary solvents (e.g., DMF, THF), catalysts (e.g., Pd/C for hydrogenation), and temperatures to enhance yield. Monitor purity via HPLC (≥95%) .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

  • X-ray crystallography : Resolve the compound’s stereochemistry and confirm the benzodiazepine-benzimidazole fusion, as applied to structurally similar derivatives (mean C–C bond precision: 0.003 Å; R factor: 0.043) .
  • NMR spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to assign protons and carbons, particularly distinguishing between the benzimidazole N-H and diazepinone carbonyl groups .
  • HPLC : Validate purity using C18 columns with UV detection (λ = 254 nm), referencing standards like 1,3-dihydro-2H-benzimidazol-2-one .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results?

Discrepancies may arise from dynamic molecular conformations or solvent effects. Mitigation strategies include:

  • Cross-validation : Compare X-ray data (rigid-state structure) with solution-state NMR to identify flexible regions (e.g., benzimidazole sidechain) .
  • Computational modeling : Perform DFT calculations to simulate NMR chemical shifts and correlate with experimental data .
  • Variable-temperature NMR : Probe conformational changes by analyzing peak broadening or splitting at elevated temperatures .

Q. What methodologies are recommended for studying the compound’s environmental fate and ecotoxicological impacts?

  • Long-term environmental monitoring : Track abiotic/biotic degradation pathways (e.g., hydrolysis, microbial metabolism) under controlled laboratory conditions, as outlined in Project INCHEMBIOL .
  • Bioaccumulation assays : Use LC-MS/MS to quantify compound levels in model organisms (e.g., Daphnia magna) and assess trophic transfer potential .
  • Ecotoxicity testing : Evaluate acute/chronic effects on aquatic and terrestrial species via OECD guidelines (e.g., algae growth inhibition, zebrafish embryotoxicity) .

Q. How can reaction yields be systematically optimized while minimizing byproducts?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, optimize cyclization efficiency by adjusting acid catalyst concentration (e.g., p-TsOH) .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and terminate reactions at peak yield .
  • Byproduct identification : Characterize impurities via LC-HRMS and modify reaction pathways (e.g., protecting groups for reactive amines) .

Methodological Considerations for Data Reporting

Q. What are best practices for reporting experimental data to ensure reproducibility?

Follow IUPAC guidelines for:

  • Thermophysical properties : Report melting points (±0.5°C), solubility (mg/mL in specified solvents), and partition coefficients (log P) with triplicate measurements .
  • Spectral data : Include raw NMR/FTIR files in supplementary materials, annotated with acquisition parameters (e.g., 400 MHz, CDCl3) .
  • Environmental data : Document test conditions (pH, temperature, ionic strength) and statistical analyses (e.g., ANOVA for ecotoxicity EC50 values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.